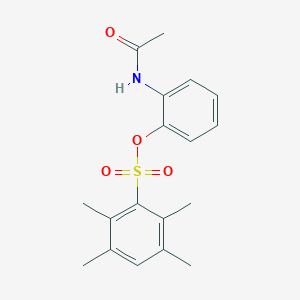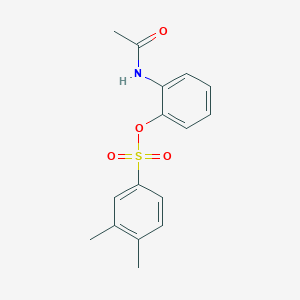
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate, also known as ADPBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADPBS belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial and antifungal properties. However, ADPBS has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of various cellular pathways that contribute to disease progression. In cancer cells, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In inflammation, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorders, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been found to reduce oxidative stress and inflammation, which are major contributors to neuronal damage.
Biochemical and Physiological Effects:
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been found to have various biochemical and physiological effects that contribute to its therapeutic potential. In cancer cells, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been shown to induce DNA damage and inhibit cell proliferation. In inflammation, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disorders, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been shown to reduce oxidative stress and inflammation, which are major contributors to neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has several advantages for lab experiments, including its high purity and stability, which make it suitable for further research. However, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate is not fully understood, which can make it challenging to design experiments to elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate, including its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate and its effects on various cellular pathways. Furthermore, the potential toxicity of 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate needs to be thoroughly investigated to ensure its safety for use in humans. Overall, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has shown promising results in scientific research, and further investigation is needed to fully realize its therapeutic potential.
Synthesemethoden
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate can be synthesized through a multi-step reaction process that involves the acetylation of 2-aminophenol, followed by the sulfonation of 3,4-dimethylbenzenesulfonyl chloride. The final product is obtained through purification and crystallization. The synthesis of 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been optimized to achieve high yields and purity, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for chemotherapy. Inflammation is a major contributor to many diseases, and 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Produktname |
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate |
|---|---|
Molekularformel |
C16H17NO4S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(2-acetamidophenyl) 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C16H17NO4S/c1-11-8-9-14(10-12(11)2)22(19,20)21-16-7-5-4-6-15(16)17-13(3)18/h4-10H,1-3H3,(H,17,18) |
InChI-Schlüssel |
WEFUXAPXUCSSKD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



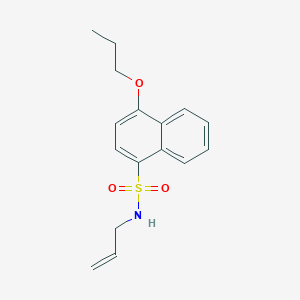
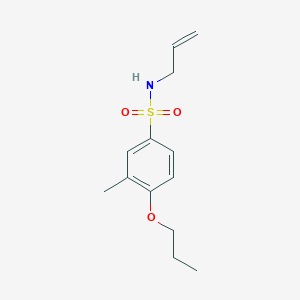
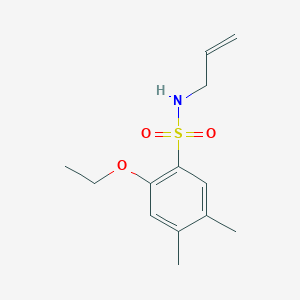
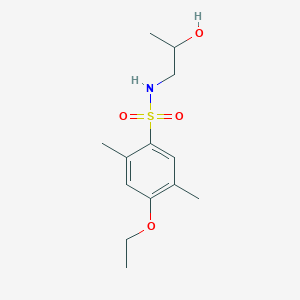
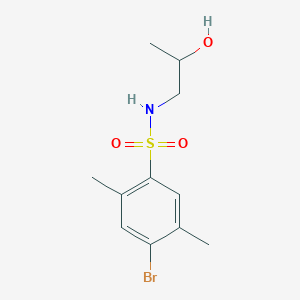

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)
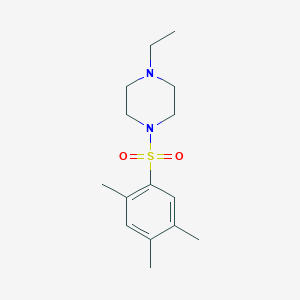
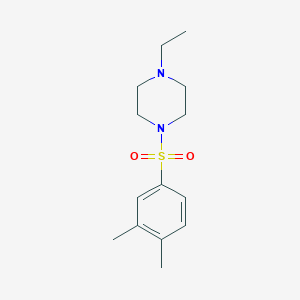
![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)
